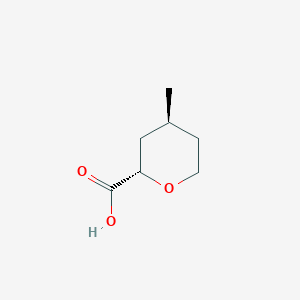

(2S,4S)-4-methyloxane-2-carboxylic acid

Description

(2S,4S)-4-Methyloxane-2-carboxylic acid is a chiral six-membered oxygen-containing heterocyclic compound (oxane ring) with a carboxylic acid group at position 2 and a methyl substituent at position 2. Its stereochemical configuration (2S,4S) imparts distinct physicochemical and biological properties, making it relevant in pharmaceutical synthesis, chiral catalysis, and materials science. The oxane ring’s oxygen atom contributes to hydrogen-bonding interactions, influencing solubility and crystal packing .

Properties

IUPAC Name |

(2S,4S)-4-methyloxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBFSTFJECGZRQ-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCO[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 4-methyl-2H-pyran-2-one derivative, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as enzymatic resolution or fermentation. Enzymatic resolution uses specific enzymes to selectively convert one enantiomer of a racemic mixture into the desired product, while fermentation involves the use of genetically engineered microorganisms to produce the compound from simple sugars.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-methyloxane-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methyl-2H-pyran-2-one, while reduction could produce 4-methyltetrahydro-2H-pyran-2-methanol.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-methyloxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the development of specialized materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Stereochemical Features

The table below compares key structural attributes of (2S,4S)-4-methyloxane-2-carboxylic acid with related compounds:

*Estimated based on analogous oxane derivatives.

Key Observations:

- Ring vs. Linear Structures : The oxane and thiazolidine derivatives exhibit constrained conformations, whereas linear analogs like 4-methylglutamic acid offer flexibility for enzyme binding .

- Heteroatom Effects : Oxygen in oxane enhances hydrophilicity compared to sulfur in thiazolidine or nitrogen in pyrrolidine/piperidine, affecting solubility and crystallinity .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- Oxane Derivatives : Predicted to form O-H···O/N hydrogen bonds similar to thiazolidine analogs, which adopt envelope conformations and helical chain structures in crystals .

- Thiazolidine : Exhibits O-H···N bonds (carboxylic acid to pyridine) and weak C-H···π interactions, stabilizing layered crystal structures .

- Piperidine/Pyrrolidine : Nitrogen enables N-H···O bonds, common in peptide-like frameworks .

Solubility and Stability

- Hydroxylated derivatives (e.g., 4-hydroxypiperidine-2-carboxylic acid) show higher water solubility due to polar -OH groups .

- Methylated analogs (e.g., 4-methyloxane-2-carboxylic acid) may exhibit lower solubility but improved lipid membrane permeability .

Pharmacological Potential

- Thiazolidine Derivatives : Used in antidiabetic and antimicrobial agents due to sulfur’s electron-withdrawing effects .

- 4-Methylglutamic Acid : Acts as a glutamate receptor modulator, highlighting the importance of stereochemistry in neuropharmacology .

- Oxane Analogs: Potential as chiral auxiliaries or prodrugs due to metabolic stability of the oxane ring .

Biological Activity

(2S,4S)-4-methyloxane-2-carboxylic acid, also known as 4-methyltetrahydro-2H-pyran-2-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and highlights relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H12O3 and a molecular weight of approximately 144.17 g/mol. Its structure features a carboxylic acid group attached to a methyloxane backbone, which contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| Functional Groups | Carboxylic acid |

| Structural Characteristics | Methyloxane backbone |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

For instance, a study demonstrated that derivatives of this compound displayed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen responsible for difficult-to-treat infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, similar to other known antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity positions it as a candidate for further research in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 0.5 mM, indicating strong potential for use in clinical settings.

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising role in managing inflammatory responses .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with proteins and enzymes, potentially influencing metabolic pathways.

- Cell Membrane Interaction : Its structural characteristics allow it to interact with bacterial cell membranes, leading to disruption and cell death.

- Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S,4S)-4-methyloxane-2-carboxylic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer: Synthesis typically involves multi-step processes, including chiral auxiliary-assisted cyclization or enantioselective catalysis. Key steps include:

- Oxane ring formation : Acid-catalyzed cyclization of pre-functionalized precursors (e.g., diols or epoxides) under controlled pH and temperature to preserve stereochemistry .

- Carboxylic acid introduction : Hydrolysis of ester intermediates using aqueous base (e.g., NaOH) at reflux, followed by purification via recrystallization or chiral HPLC .

- Optimization : Solvent polarity (e.g., polar aprotic solvents like DMF) and low temperatures (0–5°C) enhance stereochemical control. Monitoring via TLC or NMR ensures intermediate purity .

Q. How is enantiomeric purity assessed for this compound in academic settings?

- Methodological Answer:

- Chiral HPLC : Employing polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases to resolve enantiomers .

- X-ray crystallography : Determines absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., O—H⋯N interactions in thiazolidine analogs) .

- Polarimetry : Measures specific optical rotation ([α]D) and compares to literature values for validation .

Advanced Research Questions

Q. What computational strategies predict crystallization behavior to improve enantiomeric separation of this compound?

- Methodological Answer:

- Gaussian calculations : Model hydrogen-bonding patterns (e.g., three H-bonds between the carboxylic acid group and water) to predict stable crystalline forms .

- Molecular dynamics (MD) simulations : Analyze solvation effects and lattice energies to optimize solvent systems (e.g., aqueous vs. organic mixtures).

- Validation : Cross-reference computational data with experimental PXRD and DSC results to confirm polymorphic stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., pH, temperature) across studies to identify variability sources.

- Purity verification : Use LC-MS or 2D NMR to confirm compound integrity, as impurities (e.g., diastereomers) may skew bioactivity .

- In silico docking : Predict binding affinities to target enzymes (e.g., proteases) using AutoDock Vina, correlating with experimental IC50 values .

Q. What challenges arise in designing enzyme inhibition assays with this compound, and how are they addressed?

- Methodological Answer:

- Enzyme specificity : Use isotopic labeling (e.g., ¹⁴C-carboxylic acid) to track binding kinetics via scintillation counting.

- Solubility limitations : Optimize buffer systems (e.g., Tris-HCl with DMSO co-solvent ≤1% v/v) to maintain compound stability .

- Competitive inhibition : Perform Lineweaver-Burk analysis to distinguish between competitive and non-competitive mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.